4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid
Overview
Description
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid is a carbonyl compound with the molecular formula C28H44O3 It is characterized by the presence of a long octadecyl chain attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
The synthesis of 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-octadecylphenyl ketone with maleic anhydride under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Scientific Research Applications
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural features make it a candidate for studying interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The long octadecyl chain allows for incorporation into lipid bilayers, potentially affecting membrane fluidity and function. The phenyl and butenoic acid moieties can interact with specific proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:
- 4-(4-Acetylanilino)-2-methyl-4-oxo-2-butenoic acid
- 4-(2-Methoxycarbonyl)anilino-4-oxo-2-butenoic acid
- 4-(4-Methoxyanilino)-4-oxo-2-butenoic acid
These compounds share similar structural features but differ in the substituents attached to the phenyl ring or the butenoic acid moiety.
Properties
IUPAC Name |
4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESASFHIWDSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610143 | |
Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134531-42-3 | |
Record name | 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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